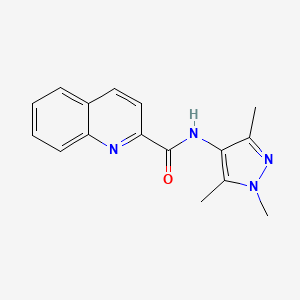
N-(1,3,5-trimethylpyrazol-4-yl)quinoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3,5-trimethylpyrazol-4-yl)quinoline-2-carboxamide, also known as TPCA-1, is a small molecule inhibitor that targets the nuclear factor kappa B (NF-κB) pathway. The NF-κB pathway plays a crucial role in regulating immune response, inflammation, and cell survival. Dysregulation of this pathway has been implicated in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. TPCA-1 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Mecanismo De Acción
N-(1,3,5-trimethylpyrazol-4-yl)quinoline-2-carboxamide targets the NF-κB pathway by inhibiting the activity of the enzyme IKKβ, which is responsible for activating NF-κB. By blocking this pathway, N-(1,3,5-trimethylpyrazol-4-yl)quinoline-2-carboxamide reduces the expression of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation and cell survival.
Biochemical and Physiological Effects:
N-(1,3,5-trimethylpyrazol-4-yl)quinoline-2-carboxamide has been shown to have several biochemical and physiological effects in preclinical studies. In cancer cells, N-(1,3,5-trimethylpyrazol-4-yl)quinoline-2-carboxamide inhibits cell growth and induces apoptosis. In autoimmune disorders, N-(1,3,5-trimethylpyrazol-4-yl)quinoline-2-carboxamide reduces inflammation and disease severity. In inflammatory diseases, N-(1,3,5-trimethylpyrazol-4-yl)quinoline-2-carboxamide improves survival and reduces inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,3,5-trimethylpyrazol-4-yl)quinoline-2-carboxamide has several advantages for lab experiments, including its specificity for the NF-κB pathway, its ability to inhibit IKKβ activity, and its potential therapeutic applications. However, N-(1,3,5-trimethylpyrazol-4-yl)quinoline-2-carboxamide also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for N-(1,3,5-trimethylpyrazol-4-yl)quinoline-2-carboxamide research. One area of interest is the development of more potent and selective IKKβ inhibitors. Another area of interest is the investigation of N-(1,3,5-trimethylpyrazol-4-yl)quinoline-2-carboxamide in combination with other therapeutic agents for cancer and autoimmune disorders. Additionally, further studies are needed to determine the optimal dosing and administration of N-(1,3,5-trimethylpyrazol-4-yl)quinoline-2-carboxamide for therapeutic use. Finally, the potential toxicity of N-(1,3,5-trimethylpyrazol-4-yl)quinoline-2-carboxamide at high doses needs to be further investigated.
Métodos De Síntesis
N-(1,3,5-trimethylpyrazol-4-yl)quinoline-2-carboxamide can be synthesized using a multistep process involving the reaction of 2-chloroquinoline-3-carboxylic acid with 1,3,5-trimethylpyrazole in the presence of a base, followed by a coupling reaction with an amine to form the final product.
Aplicaciones Científicas De Investigación
N-(1,3,5-trimethylpyrazol-4-yl)quinoline-2-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications. In cancer research, N-(1,3,5-trimethylpyrazol-4-yl)quinoline-2-carboxamide has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, and pancreatic cancer cells. N-(1,3,5-trimethylpyrazol-4-yl)quinoline-2-carboxamide has also been studied in autoimmune disorders such as rheumatoid arthritis and multiple sclerosis, where it has been shown to reduce inflammation and disease severity. In addition, N-(1,3,5-trimethylpyrazol-4-yl)quinoline-2-carboxamide has been investigated in inflammatory diseases such as sepsis and acute lung injury, where it has been shown to improve survival and reduce inflammation.
Propiedades
IUPAC Name |
N-(1,3,5-trimethylpyrazol-4-yl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-10-15(11(2)20(3)19-10)18-16(21)14-9-8-12-6-4-5-7-13(12)17-14/h4-9H,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGCADYAIJEQQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3,5-trimethylpyrazol-4-yl)quinoline-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7475837.png)
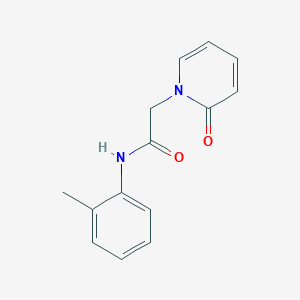
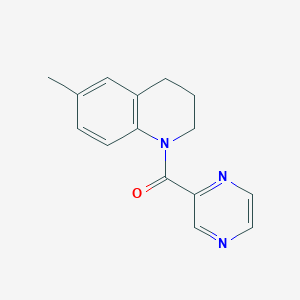
![1-[(2-Chlorophenyl)methyl]-3-cyclopropylurea](/img/structure/B7475843.png)
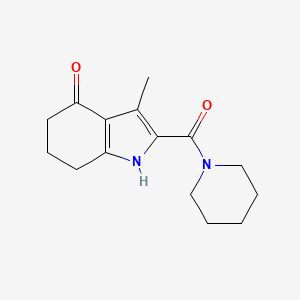
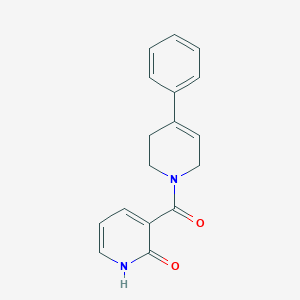
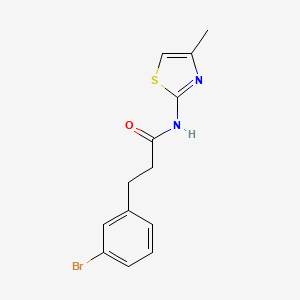
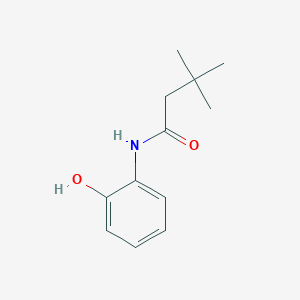
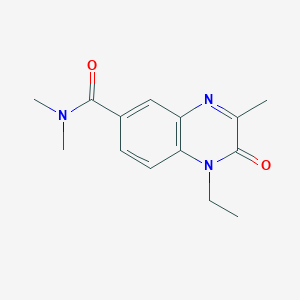
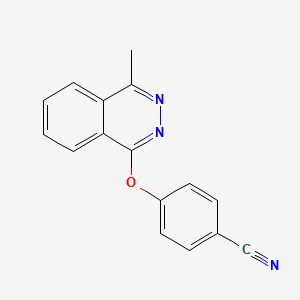
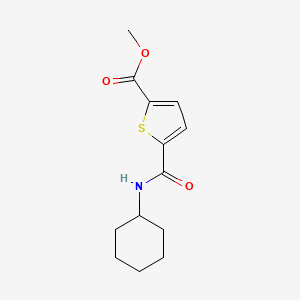
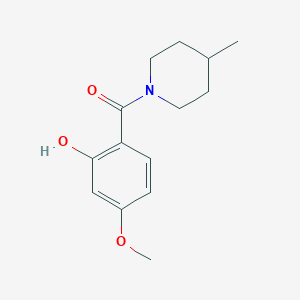
![N-[(3-fluorophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7475906.png)
![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]benzamide](/img/structure/B7475919.png)